molecular formula C19H18ClF3N2O4 B11469719 Ethyl 2-[(5-chloro-2-methoxyphenyl)amino]-3,3,3-trifluoro-2-(phenylformamido)propanoate

Ethyl 2-[(5-chloro-2-methoxyphenyl)amino]-3,3,3-trifluoro-2-(phenylformamido)propanoate

Cat. No.: B11469719
M. Wt: 430.8 g/mol
InChI Key: LCJVVUMKLOTMQE-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-chloro-2-methoxyphenyl)amino]-3,3,3-trifluoro-2-(phenylformamido)propanoate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a chloro-substituted aromatic ring, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(5-chloro-2-methoxyphenyl)amino]-3,3,3-trifluoro-2-(phenylformamido)propanoate typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route may involve the following steps:

    Formation of the chloro-substituted aromatic amine: This step involves the reaction of 5-chloro-2-methoxyaniline with appropriate reagents to introduce the amino group.

    Introduction of the trifluoromethyl group: This can be achieved through a nucleophilic substitution reaction using a trifluoromethylating agent.

    Formation of the ethyl ester: This step involves the esterification of the carboxylic acid intermediate with ethanol under acidic conditions.

    Coupling reactions: The final step involves coupling the intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5-chloro-2-methoxyphenyl)amino]-3,3,3-trifluoro-2-(phenylformamido)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents such as sodium methoxide and potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Ethyl 2-[(5-chloro-2-methoxyphenyl)amino]-3,3,3-trifluoro-2-(phenylformamido)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-[(5-chloro-2-methoxyphenyl)amino]-3,3,3-trifluoro-2-(phenylformamido)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and chloro-substituted aromatic ring may play key roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4-phenyl-3-thiophenecarboxylate
  • ETHYL N-(5-CHLORO-2-METHOXYPHENYL)CARBAMATE

Uniqueness

Ethyl 2-[(5-chloro-2-methoxyphenyl)amino]-3,3,3-trifluoro-2-(phenylformamido)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the chloro-substituted aromatic ring contributes to its reactivity and potential biological activity.

Properties

Molecular Formula

C19H18ClF3N2O4

Molecular Weight

430.8 g/mol

IUPAC Name

ethyl 2-benzamido-2-(5-chloro-2-methoxyanilino)-3,3,3-trifluoropropanoate

InChI

InChI=1S/C19H18ClF3N2O4/c1-3-29-17(27)18(19(21,22)23,25-16(26)12-7-5-4-6-8-12)24-14-11-13(20)9-10-15(14)28-2/h4-11,24H,3H2,1-2H3,(H,25,26)

InChI Key

LCJVVUMKLOTMQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=C(C=CC(=C1)Cl)OC)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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